ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL-
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Overview
Description
N-Allyl-N-(4-piperidinyl)acetamide is a chemical compound with the molecular formula C10H18N2O It is a derivative of acetamide, featuring an allyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-piperidinyl)acetamide typically involves the reaction of allylamine with 4-piperidone, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:
Reaction of Allylamine with 4-Piperidone: This step forms an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield N-Allyl-N-(4-piperidinyl)acetamide.
Industrial Production Methods
Industrial production methods for N-Allyl-N-(4-piperidinyl)acetamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(4-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: N-Allyl-N-(4-piperidinyl)acetamide can participate in nucleophilic substitution reactions, where the allyl or piperidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Allyl-N-(4-piperidinyl)acetamide oxide.
Reduction: Formation of N-Allyl-N-(4-piperidinyl)ethanol.
Substitution: Formation of various substituted acetamides depending on the substituent used.
Scientific Research Applications
N-Allyl-N-(4-piperidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-N-(4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Piperidinyl)acetamide
- N-Phenyl-N-(4-piperidinyl)acetamide
- N-(4-Aminocyclohexyl)acetamide
Uniqueness
N-Allyl-N-(4-piperidinyl)acetamide is unique due to the presence of both an allyl group and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
184683-32-7 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3 |
InChI Key |
JXSSHZPSGOYFFT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Canonical SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Synonyms |
Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI) |
Origin of Product |
United States |
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